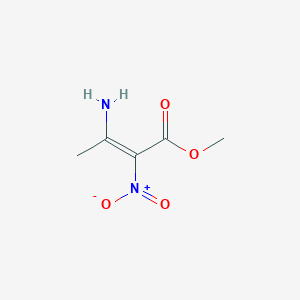
Methyl 2-nitro-3-aminocrotonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-aminocrotonate is used as an intermediate for the synthesis of pharmaceuticals, such as 1,4-dihydropyridine derivatives, as well as for the manufacture of stabilizers and plastics .
Synthesis Analysis
Methyl 3-aminocrotonate is involved in the three-component condensation of aldehyde, β-ketoester, and itself, which proceeds smoothly in 1-n-butyl-3-methylimidazolium tetrafluoroborate [bmim]BF4 or 1-n-butyl-3-methylimidazolium hexafluorophosphate [bmim]PF6 ionic liquids at room temperature under mild conditions to afford the corresponding 1,4-dihydropyridine derivatives in high yields . The reactions of various aldehydes, β-ketoesters, and methyl 3-aminocrotonate were examined in hydrophilic 1-butyl-3-methylimidazolium tetrafluoroborate ( [bmim]BF4) and hydrophobic 1-butyl-3-methylimidazolium hexafluorophosphate ( [bmim]PF6) ionic liquids .Molecular Structure Analysis
The molecular structure of Methyl 3-aminocrotonate is CH3C(NH2)=CHCOOCH3 . More detailed structural analysis may require specific experimental techniques such as X-ray crystallography .Chemical Reactions Analysis
Methyl 3-aminocrotonate undergoes a waste-free solid-state cascade reaction with crystalline ninhydrin . It was also used to synthesize 4-aryl-1,4-dihydropyridines possessing potential calcium channel blocking activity .Physical And Chemical Properties Analysis
Methyl 3-aminocrotonate is an off-white solid with an odorless smell . It has a melting point range of 81 - 83 °C . The molecular weight is 115.13 .Safety And Hazards
Methyl 3-aminocrotonate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed and may cause an allergic skin reaction . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
methyl (E)-3-amino-2-nitrobut-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O4/c1-3(6)4(7(9)10)5(8)11-2/h6H2,1-2H3/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVLBKZYKQASMS-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)OC)[N+](=O)[O-])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(/C(=O)OC)\[N+](=O)[O-])/N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-nitro-3-aminocrotonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![S-[4-[(2-aminoethylamino)sulfanylcarbonylamino]anilino] N-[2-[[2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetyl]amino]ethyl]carbamothioate](/img/structure/B53715.png)
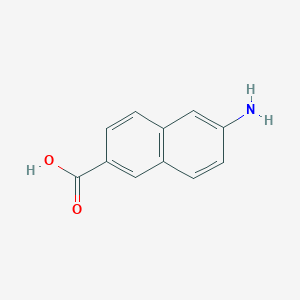
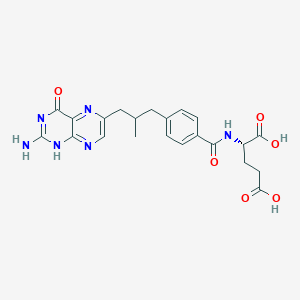
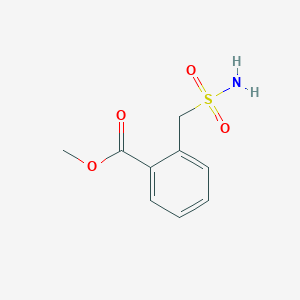
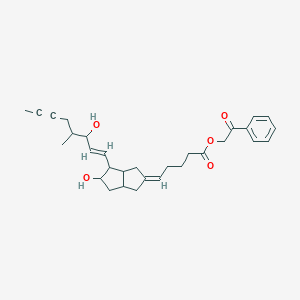
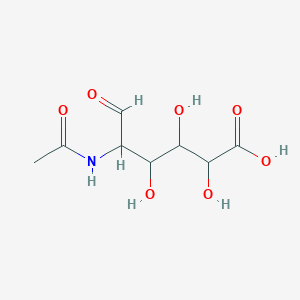
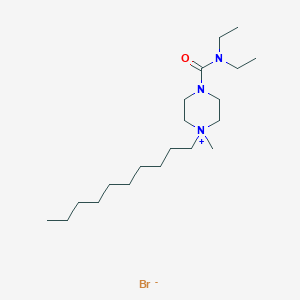

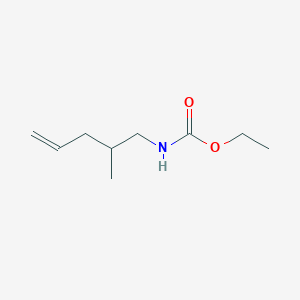
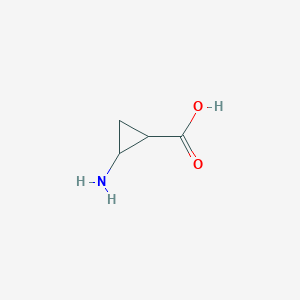
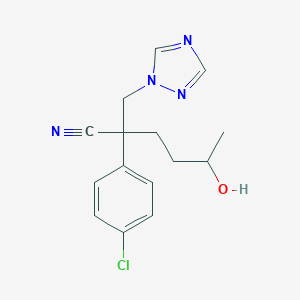
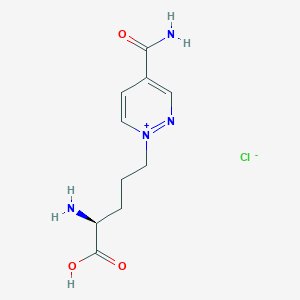
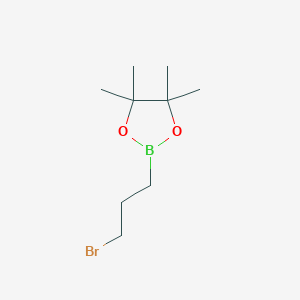
![5-methoxy-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B53746.png)